In-depth Technical Guide: 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
In-depth Technical Guide: 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
CAS Number: 76391-97-4
This technical guide provides a comprehensive overview of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic organic compound with significant potential in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a stable, solid compound at room temperature. Its core structure features a fused benzene and imidazole ring system, with an amino group at the 2-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule.
| Property | Value | Reference |
| CAS Number | 76391-97-4 | [1][2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| IUPAC Name | 2-amino-1H-benzimidazole-5-carboxylic acid | [3] |
| Physical Form | Solid | General Knowledge |
| Predicted Boiling Point | 540.4 °C at 760 mmHg | [1] |
| Predicted Density | 1.611 g/cm³ | [1] |
| InChI Key | QNBMELTXPLGIMF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N)N2 | [2] |
Synthesis and Experimental Protocols
A common route involves the reaction of a diaminobenzoic acid derivative with cyanogen bromide or a similar reagent to introduce the 2-amino group and facilitate cyclization.
General Experimental Protocol (Hypothetical, based on established benzimidazole synthesis):
Objective: To synthesize 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Materials:
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3,4-Diaminobenzoic acid
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Cyanogen bromide
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Sodium bicarbonate
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Ethanol
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Water
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Hydrochloric acid
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Activated carbon
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Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, etc.)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as aqueous ethanol.
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Addition of Reagents: To the stirred solution, slowly add a solution of cyanogen bromide in the same solvent. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, carefully neutralize the mixture with a suitable acid or base to precipitate the crude product.
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Purification: Collect the crude product by filtration and wash with cold water. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water. Decolorizing with activated carbon may be necessary to remove colored impurities.
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Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its identity and purity.
Synthesis Workflow:
Caption: General workflow for the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Biological Activities and Potential Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects. The presence of the 2-amino group and the 5-carboxylic acid moiety in the target compound suggests its potential as a versatile building block for the synthesis of more complex and potent pharmaceutical agents.
While specific quantitative biological data for 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is limited in the public domain, studies on closely related derivatives provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity:
Derivatives of 2-aminobenzimidazoles have shown promising activity against a variety of microbial pathogens. For instance, certain substituted 2-aminobenzimidazoles exhibit significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for the antimicrobial effects of benzimidazoles is often attributed to the inhibition of essential cellular processes, such as tubulin polymerization in fungi or other specific enzymatic pathways in bacteria.
Anticancer Activity:
The benzimidazole core is a common feature in many anticancer agents. Derivatives of benzimidazole-5-carboxylic acid have been investigated as topoisomerase II inhibitors, which are crucial enzymes in DNA replication and repair. Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, some 2-aminobenzimidazole derivatives have been identified as inhibitors of Transient Receptor Potential Cation (TRPC) channels, specifically TRPC4 and TRPC5, which are implicated in the proliferation of certain cancer cells.
Quantitative Biological Data for Related Compounds:
The following table summarizes the biological activity data for some derivatives of 2-aminobenzimidazole and benzimidazole-5-carboxylic acid to provide a context for the potential potency of the core compound.
| Compound/Derivative | Biological Activity | IC₅₀ / MIC | Target Organism/Cell Line | Reference |
| Substituted 2-aminobenzimidazole | Antimalarial | 6.4 ± 0.5 nM | Plasmodium falciparum 3D7 | [4] |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone | FASN Inhibition | 2.5 ± 0.25 µM | HCT-116 (colon cancer) | [5][6] |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides | Antioxidant | 49.00 ± 65 µg/mL | DPPH assay | [7] |
| 2-amino-1H-benzimidazole derivatives | TRPC4/C5 Inhibition | ~1-10 µM | HEK293 cells | [8] |
Potential Signaling Pathways and Mechanism of Action
Based on the known biological activities of structurally similar compounds, 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid could potentially exert its effects through various signaling pathways. The 2-aminobenzimidazole scaffold is a key pharmacophore for the inhibition of TRPC4 and TRPC5 channels. These channels are involved in calcium signaling, which plays a critical role in numerous cellular processes, including cell proliferation and apoptosis.
Hypothesized Signaling Pathway: Inhibition of TRPC Channels
Caption: Hypothesized inhibition of TRPC4/5 channels by 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Another potential mechanism of action for benzimidazole derivatives is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.
Hypothesized Mechanism: Microtubule Disruption
Caption: Hypothesized mechanism of microtubule disruption by 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Conclusion
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its chemical structure provides a versatile platform for the synthesis of a diverse range of derivatives with potential antimicrobial and anticancer activities. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this core compound, the available data on related structures strongly suggest that it is a promising starting point for drug discovery programs. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole compounds.
References
- 1. echemi.com [echemi.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid | 76391-97-4 [sigmaaldrich.com]
- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
